4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-11-14(12,13)7-4-2-6(3-5-7)8(9)10/h2-5,8,11H,1H3 |
InChI Key |
OYHYNLVKGFTKAI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic route involves the reaction of a suitably substituted aniline (or N-methyl aniline) bearing the difluoromethyl group on the aromatic ring with a sulfonating agent such as methanesulfonyl chloride or benzenesulfonyl chloride. This reaction typically proceeds via nucleophilic substitution on the sulfonyl chloride by the aniline nitrogen to form the sulfonamide bond.
Reaction Conditions
Solvents: Preferred solvents include aromatic hydrocarbons such as toluene , xylene , or diethylbenzene . Toluene is particularly favored due to its optimal boiling point and solvent properties for sulfonamide formation.
Catalysts/Additives: Use of small amounts of N,N-dimethylformamide (DMF) as a catalyst or reaction promoter is common. DMF is typically added in catalytic amounts (0.001 to 0.05 molar equivalents relative to aniline).
Temperature: The reaction is conducted at elevated temperatures ranging from about 120°C to 160°C , with an optimal range between 125°C and 150°C . Heating duration is generally between 3 to 7 hours , with 4 to 7 hours preferred for complete conversion.
Molar Ratios: The sulfonating agent is used in excess relative to the aniline, typically 1.5 to 4 molar equivalents to ensure full conversion.
Atmosphere: The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation or side reactions.
Example Protocol (Adapted from Patent US20030236437A1)
| Step | Details |
|---|---|
| Starting Material | 4-(Difluoromethyl)aniline or N-methyl-4-(difluoromethyl)aniline |
| Sulfonating Agent | Methanesulfonyl chloride (1.5–4 equiv.) |
| Solvent | Toluene (or xylene) |
| Catalyst | DMF (0.001–0.05 molar equiv.) |
| Temperature | Heat gradually to 140–145°C, maintain for 6–8 hours |
| Pressure | Slightly elevated pressure (e.g., 14–17 psig) to control HCl gas evolution |
| Work-up | Cool to ~85°C, vent to atmospheric pressure, add fresh toluene, aqueous wash at 80–83°C |
| Isolation | Phase separation, centrifugation, washing with toluene, drying under vacuum at 65°C |
| Yield & Purity | Typically yields 85% with purity around 90.5% |
Alternative Catalysts
- 1,1,3,3-Tetramethylurea has been reported as an alternative catalyst to DMF, facilitating the reaction at similar temperatures and times with comparable efficiency.
Reaction Mechanism Insights
The sulfonyl chloride reacts with the nucleophilic amine nitrogen of the aniline derivative to form the sulfonamide bond. The presence of DMF or tetramethylurea likely acts as a Lewis base catalyst, stabilizing intermediates and enhancing the electrophilicity of the sulfonyl chloride.
The reaction proceeds with the elimination of hydrogen chloride gas, which is vented off during the heating phase. The controlled temperature ramp and pressure help manage the gas evolution and prevent side reactions.
Data Table Summarizing Key Reaction Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Aniline to Sulfonyl Chloride Ratio | 1 : 1.5–4 molar equivalents | Excess sulfonyl chloride ensures full conversion |
| Solvent | Toluene, Xylene, Diethylbenzene | Toluene preferred |
| Catalyst | DMF (0.001–0.05 equiv), or 1,1,3,3-Tetramethylurea | Catalytic amounts |
| Temperature | 120–160°C (optimal 125–150°C) | Gradual heating to 140–145°C |
| Reaction Time | 3–7 hours (preferably 4–7 hours) | Monitored by GC for completion |
| Pressure | Slightly elevated (14–17 psig) | To control HCl gas venting |
| Work-up | Cooling, aqueous washing, centrifugation, drying | Purification steps |
| Yield | ~85% | Purity ~90.5% |
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and specific catalysts or initiators .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzene derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
Scientific Research Applications
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new difluoromethylated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide with structurally related sulfonamides differing in substituents on the benzene ring or sulfonamide nitrogen:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : The difluoromethyl group (-CF$2$H) is electron-withdrawing, which increases the acidity of the sulfonamide NH compared to electron-donating groups like methoxy (-OCH$3$) . This property can enhance hydrogen-bonding interactions with biological targets.
- Lipophilicity: Fluorine substitution typically increases lipophilicity (logP) compared to non-fluorinated analogs. For example, the difluoromethyl analog is more lipophilic than the chloromethyl derivative (-CH$_2$Cl), improving membrane permeability .
- Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, making the difluoromethyl compound more stable than analogs with -CH$3$ or -CH$2$NH$_2$ groups .
Melting Points and Solubility:
Biological Activity
4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a difluoromethyl group, which significantly influences its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is . The difluoromethyl group enhances the compound's lipophilicity and solubility, which can improve its interaction with biological targets. Its structural features include:
- Sulfonamide functional group : Known for its broad-spectrum antibacterial activity.
- Difluoromethyl group : Enhances biological activity and solubility.
Antimicrobial Properties
Research indicates that sulfonamides, including 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide, exhibit significant antibacterial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis. Studies have shown that modifications in the sulfonamide structure can lead to varying degrees of antimicrobial efficacy.
| Compound | Activity | Mechanism |
|---|---|---|
| 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide | Antibacterial | Inhibition of folic acid synthesis |
| Sulfanilamide | Broad-spectrum antibiotic | Inhibition of dihydropteroate synthase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been suggested that sulfonamides can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is primarily attributed to its interaction with specific enzymes involved in metabolic pathways. The difluoromethyl group enhances binding affinity to these targets, leading to inhibition or modulation of their activity.
Study on Immune Modulation
A recent study highlighted the role of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide as an inhibitor of perforin-mediated cytotoxicity. Perforin is crucial for the immune response against infected or malignant cells. The compound's ability to modulate this pathway suggests potential applications in treating autoimmune diseases or enhancing immunosuppressive therapies .
Anticancer Activity
In another investigation, derivatives of sulfonamides were evaluated for their anticancer properties. The results indicated that certain modifications could lead to selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is critical for developing effective cancer therapies with minimal side effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide, each exhibiting unique biological activities:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide | Contains bromine | Inhibitor of perforin-mediated cytotoxicity |
| 5-Amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide | Contains amino group | Enhanced solubility and biological activity |
Q & A
Q. What synthetic methodologies are reported for 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzene ring followed by sulfonamide group introduction. Key steps include:
- Sulfonation : Reaction of 4-(difluoromethyl)benzene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
- Amidation : Subsequent reaction with methylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature, using triethylamine as a base to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Which analytical techniques are critical for characterizing its purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and difluoromethyl group integrity. For example, F NMR shows a triplet for -CFH at δ -120 to -125 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during sulfonation minimize side reactions like over-sulfonation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency by stabilizing intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (sulfonation) | Reduces decomposition |
| pH (Amidation) | 8–9 (triethylamine) | Minimizes HCl interference |
| Solvent | Anhydrous DCM/THF | Enhances reagent solubility |
Q. What computational approaches are used in designing derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on sulfonamide reactivity) .
- Molecular Docking : Simulates interactions with biological targets (e.g., carbonic anhydrase IX) to prioritize derivatives with stronger binding affinities .
- QSAR Modeling : Correlates structural features (e.g., Hammett σ values of substituents) with inhibitory activity to guide synthetic prioritization .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized Assays : Replicate studies under uniform conditions (e.g., fixed pH, temperature) to control variables affecting enzyme inhibition .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., IC in hypoxic cancer models) .
Q. What are key considerations in designing derivatives for improved pharmacokinetic properties?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility while retaining target affinity. LogP values <3 are ideal for oral bioavailability .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) to reduce hepatic clearance .
- Toxicity Screening : Early-stage Ames tests and hERG channel binding assays to eliminate genotoxic or cardiotoxic candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
